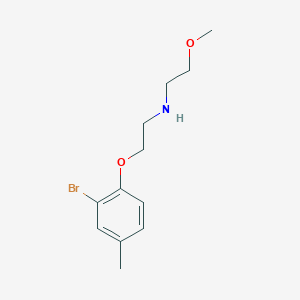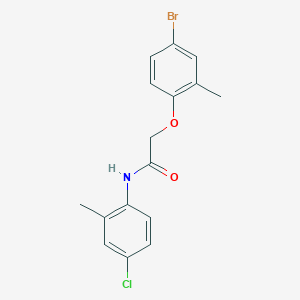
Shellolic acid
Übersicht
Beschreibung
Shellolic acid is a major component of the alicyclic fraction of shellac hydrolysate, usually constituting 5-8% . It has a molecular formula of C15H20O6 . The processed form of lac, known as shellac, is mainly composed of aleuritic acid, shellolic acid, butolic acid, jalaric acid, laksholic acids, epilaksholic acids, and other minor acids .
Synthesis Analysis
Shellolic acid is derived from a resinous material released by a parasite bug, Laccifer lacca, that feeds on specific trees, mainly in India, Burma, Thailand, and Southern China . The ratio of these constituents varies with different factors such as the source of lac, host tree, time of harvesting, and climate . The cedrene skeleton for shellolic acid and related compounds is well secured by degradation and X-ray studies .Molecular Structure Analysis
The molecular structure of shellolic acid has been confirmed through various studies . It has an average mass of 296.316 Da and a mono-isotopic mass of 296.125977 Da .Physical And Chemical Properties Analysis
Shellolic acid has a molecular weight of 296.32 and a percent composition of C 60.80%, H 6.80%, O 32.40% . The aging of shellacs, including shellolic acid, affects the physical and chemical properties of the material such as viscosity, hardness, solubility, color, etc .Wissenschaftliche Forschungsanwendungen
Bioactivity Evaluation
Shellolic acid, a sesquiterpene found in Shellac, has been studied for its bioactivity. Research by Lu et al. (2014) found that while shellolic acid did not show cytotoxic activity, it exhibited antibacterial properties, particularly inhibiting Bacillus subtilis. This aligns with Shellac's use as a non-toxic material in pharmaceutical formulations and food additives (Lu et al., 2014).
Tumor-Targeted Drug Delivery
Folic acid-chitosan-methotrexate nanoparticles (FA-Chi-MTX NPs) have been developed for targeted drug delivery in tumors. Beidokhti et al. (2016) investigated the influence of variables in the preparation of these nanoparticles. They found that the nanoparticles were active against human epithelial cervical cancer cells, showing the potential for targeted cancer treatment (Beidokhti et al., 2016).
Antimicrobial and Immunomodulating Mechanisms
Fernández-Villa et al. (2019) explored folic acid antagonists' role as antimicrobial and immunomodulating agents. These compounds are used to treat various microbial infections and have immunosuppressive capabilities. This research provides insight into the applications of folic acid in clinical settings for treating infections and modulating immune responses (Fernández-Villa et al., 2019).
Nanoparticle-Based Imaging and Therapy
Multifunctional nanoparticles that combine fluorescent polymers and magnetic properties for bioimaging applications have been developed. Lee et al. (2013) showed that these nanoparticles, conjugated with folic acid, can target cancer cells, offering applications in magnetic separation, imaging, and potential therapeutic uses (Lee et al., 2013).
Zukünftige Richtungen
Shellac, which contains shellolic acid, has seen an increasing shift in its applications due to its adaptability, biocompatibility, structural modification capability, solubility, and thermoplasticity . It’s expected that there will be an increase in green materials for various applications in the future, particularly in the packaging application .
Eigenschaften
IUPAC Name |
(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSASFFHWOQGSER-MUAIWGBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4448-95-7 | |
| Record name | Shellolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SHELLOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XGF31Q2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



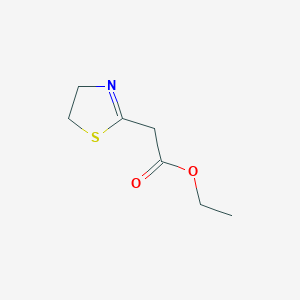
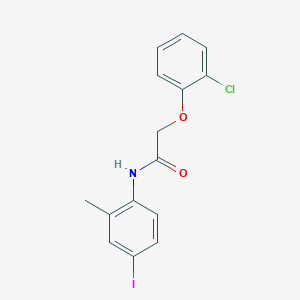

![Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate](/img/structure/B3052653.png)
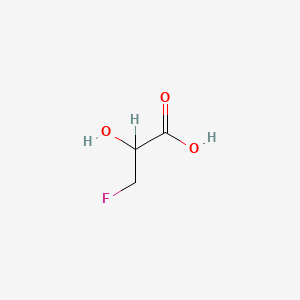

![2-[(Z)-3-phenylprop-2-enyl]isoindole-1,3-dione](/img/structure/B3052659.png)

![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)
